molecular formula C8H5Cl2I2NO B12093758 2,2-dichloro-N-(3,5-diiodophenyl)acetamide

2,2-dichloro-N-(3,5-diiodophenyl)acetamide

Cat. No.: B12093758
M. Wt: 455.84 g/mol
InChI Key: BHBPWMSGNSOBEP-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(3,5-diiodophenyl)acetamide is a chemical compound with the molecular formula C8H5Cl2I2NO and a molecular weight of 455.85 g/mol . It is characterized by the presence of two chlorine atoms and two iodine atoms attached to a phenyl ring, along with an acetamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(3,5-diiodophenyl)acetamide typically involves the reaction of 3,5-diiodoaniline with 2,2-dichloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol under an inert atmosphere at elevated temperatures (around 60°C) for several hours . The progress of the reaction is monitored using thin-layer chromatography (TLC), and the product is purified by flash column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(3,5-diiodophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Acetate: Used as a catalyst in coupling reactions.

    Potassium Carbonate: Acts as a base in substitution reactions.

    Triphenylphosphine: Used as a ligand in palladium-catalyzed reactions.

    Solvents: Toluene and ethanol are commonly used solvents.

Major Products Formed

    Biaryl Derivatives: Formed through coupling reactions with phenylboronic acids.

    Substituted Acetamides: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

2,2-Dichloro-N-(3,5-diiodophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(3,5-diiodophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-(3,5-dibromophenyl)acetamide
  • 2,2-Dichloro-N-(3,5-difluorophenyl)acetamide
  • 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide

Uniqueness

2,2-Dichloro-N-(3,5-diiodophenyl)acetamide is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for specialized applications.

Properties

Molecular Formula

C8H5Cl2I2NO

Molecular Weight

455.84 g/mol

IUPAC Name

2,2-dichloro-N-(3,5-diiodophenyl)acetamide

InChI

InChI=1S/C8H5Cl2I2NO/c9-7(10)8(14)13-6-2-4(11)1-5(12)3-6/h1-3,7H,(H,13,14)

InChI Key

BHBPWMSGNSOBEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1I)I)NC(=O)C(Cl)Cl

Origin of Product

United States

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